2-(2,5-Dihydroxybenzoyl)benzoic acid
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Overview
Description
2-(2,5-Dihydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H10O5. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzoyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxybenzoyl)benzoic acid typically involves the acylation of 2,5-dihydroxybenzoic acid with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2,5-Dihydroxybenzoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydroxybenzoyl)benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzoic acid: Shares the same hydroxyl group positions but lacks the benzoyl group.
Salicylic acid: Contains a hydroxyl group at the 2 position and a carboxyl group at the 1 position.
Gentisic acid: Has hydroxyl groups at the 2 and 5 positions but differs in the overall structure.
Uniqueness
2-(2,5-Dihydroxybenzoyl)benzoic acid is unique due to the presence of both hydroxyl and benzoyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6272-39-5 |
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Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(2,5-dihydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10O5/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19) |
InChI Key |
VLXYMWIODHEZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)O)O)C(=O)O |
Origin of Product |
United States |
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